N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid
Overview
Description
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a phenoxy group, an amine group, and an oxalic acid moiety, which contribute to its unique chemical properties.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
Target of Action
The compound contains aphenylboronic acid moiety , which is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or organohalides in these reactions.
Mode of Action
The presence of anamine group suggests it could participate in nucleophilic substitution reactions . In such reactions, the amine group could act as a nucleophile, donating a pair of electrons to form a new bond.
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions , it might be involved in the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors.
Result of Action
Its potential role in suzuki-miyaura cross-coupling reactions suggests it might contribute to the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Amine Introduction: The phenoxy intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the amine group.
Oxalic Acid Addition: Finally, the resulting compound is treated with oxalic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-(3-methylphenoxy)propan-1-amine: Lacks the propan-2-yl group.
N-(2-methoxyethyl)-3-(5-propan-2-ylphenoxy)propan-1-amine: Lacks the 3-methyl group.
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine: Lacks the oxalic acid moiety.
Uniqueness
The presence of both the phenoxy and amine groups, along with the oxalic acid moiety, makes N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid unique
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(3-methyl-5-propan-2-ylphenoxy)propan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13(2)15-10-14(3)11-16(12-15)19-8-5-6-17-7-9-18-4;3-1(4)2(5)6/h10-13,17H,5-9H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFIYYIDJMKJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNCCOC)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.